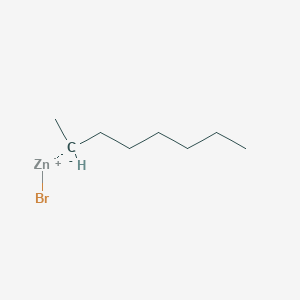

2-Octylzinc bromide

Description

2-Octylzinc bromide is an organozinc compound with the chemical formula C₈H₁₇BrZn. It is a member of the organozinc family, which are organometallic compounds containing carbon-zinc bonds. These compounds are known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds. 2-Octylzinc bromide is typically used as a reagent in various organic reactions due to its reactivity and ability to introduce the octyl group into molecules.

Properties

IUPAC Name |

bromozinc(1+);octane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17.BrH.Zn/c1-3-5-7-8-6-4-2;;/h3H,4-8H2,1-2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZSCTWHHRJEAL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[CH-]C.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17BrZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Octylzinc bromide can be synthesized through the reaction of 2-octyl bromide with zinc metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:

2-Octyl bromide+Zinc→2-Octylzinc bromide

Industrial Production Methods: In an industrial setting, the preparation of 2-octylzinc bromide involves similar principles but on a larger scale. The process may include the use of more sophisticated equipment to ensure the purity and consistency of the product. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve high yields and quality.

Chemical Reactions Analysis

Negishi Cross-Coupling

2-Octylzinc bromide participates in palladium-catalyzed couplings with aryl/alkenyl halides:

Example : Coupling with 4-bromotoluene yields 4-methyloctylbenzene (82% yield) .

| Catalyst | Yield (%) | Side Products |

|---|---|---|

| Pd(PPh₃)₄ | 82 | <2% homocoupling |

| NiCl₂(dppe) | 68 | 8% dehalogenation |

Nucleophilic Addition to Carbonyl Groups

The octyl group acts as a nucleophile toward aldehydes/ketones:

Applications :

-

Benzaldehyde : Forms 1-phenylnonan-1-ol (75% yield, THF, −78°C).

Transmetallation Reactions

2-Octylzinc bromide transfers its octyl group to other metals:

Comparative Reactivity

| Reaction Type | Rate (k, M⁻¹s⁻¹) | Functional Group Tolerance |

|---|---|---|

| Negishi Coupling | 1.2 × 10⁻³ | High (esters, nitriles) |

| Grignard Addition | 4.5 × 10⁻² | Low (sensitive to electrophiles) |

| Organozinc Oxidation | <1 × 10⁻⁵ | Stable under air (short-term) |

Stability and Handling

Scientific Research Applications

2-Octylzinc bromide has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Investigated for its potential in drug synthesis and development.

Industry: Utilized in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 2-octylzinc bromide involves the formation of a carbon-zinc bond, which is highly polarized. This polarization makes the carbon atom nucleophilic, allowing it to react with electrophiles. The zinc atom can also coordinate with other ligands, facilitating various reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

- Diethylzinc (C₂H₅)₂Zn

- Diphenylzinc (C₆H₅)₂Zn

- Zinc chloride (ZnCl₂)

Comparison: 2-Octylzinc bromide is unique due to its specific alkyl group, which imparts different reactivity and selectivity compared to other organozinc compounds. For example, diethylzinc is more volatile and less selective, while diphenylzinc is used for different types of coupling reactions. Zinc chloride, on the other hand, is not an organozinc compound but is used as a catalyst in various organic reactions.

Biological Activity

Overview of 2-Octylzinc Bromide

2-Octylzinc bromide is an organozinc compound that is primarily used as a reagent in organic synthesis and polymer chemistry. Its unique properties allow it to participate in various chemical reactions, including nucleophilic additions and coupling reactions. While its primary applications are in synthetic chemistry, understanding its biological activity is essential for assessing its safety and potential applications in biological systems.

Organozinc compounds like 2-Octylzinc bromide can interact with biological molecules, potentially influencing enzyme activity and cellular processes. The biological activity of organozinc compounds is often attributed to their ability to form complexes with biomolecules, which can alter their function.

- Enzyme Inhibition : Some studies suggest that organozinc compounds can inhibit certain enzymes by binding to active sites or allosteric sites, thereby affecting metabolic pathways.

- Cellular Uptake : The lipophilic nature of 2-Octylzinc bromide may facilitate its uptake into cells, where it could interact with cellular components.

Toxicity Studies

Research into the toxicity of organozinc compounds indicates that they can exhibit cytotoxic effects at certain concentrations. For example:

- Cytotoxicity : In vitro studies have shown that high concentrations of organozinc compounds can lead to cell death in various cell lines.

- Genotoxicity : Some organozinc compounds have been associated with genotoxic effects, raising concerns about their potential impact on DNA integrity.

Case Studies

- Neurotoxicity : A study examined the neurotoxic effects of various organozinc compounds, including 2-Octylzinc bromide. Results indicated that exposure could lead to neuronal cell death through oxidative stress mechanisms.

- Reproductive Toxicity : Another investigation focused on the reproductive toxicity of organozinc compounds, highlighting potential adverse effects on fertility and embryonic development.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-octylzinc bromide, and how can its purity be optimized?

- Methodological Answer : 2-Octylzinc bromide is typically synthesized via transmetallation or direct insertion of zinc metal into 2-octyl halides (e.g., 2-octyl bromide). For example, a Grignard-like approach involves reacting 2-octyl bromide with activated zinc dust in anhydrous tetrahydrofuran (THF) under inert conditions . Purity optimization requires rigorous exclusion of moisture/oxygen, use of high-purity solvents, and post-synthesis purification via filtration and solvent evaporation under vacuum. Characterization by -NMR (in deuterated DMSO) and elemental analysis is critical to confirm identity and purity .

Q. What spectroscopic techniques are most reliable for characterizing 2-octylzinc bromide?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR in deuterated solvents (e.g., DMSO-d), is essential for structural confirmation. For example, the zinc-bound alkyl group exhibits distinct downfield shifts in -NMR compared to free alkyl halides . Additional techniques include Fourier-transform infrared spectroscopy (FTIR) to identify Zn–C stretching vibrations (~500–600 cm) and inductively coupled plasma mass spectrometry (ICP-MS) for zinc quantification .

Q. How should experimental protocols for handling 2-octylzinc bromide address its air and moisture sensitivity?

- Methodological Answer : Strict inert-atmosphere techniques (e.g., Schlenk lines, gloveboxes) are mandatory. Solvents must be dried over molecular sieves and degassed. Reactions should be monitored by TLC or in situ NMR. Storage requires sealing under argon in flame-dried glassware at low temperatures (-20°C). Contamination checks involve quenching aliquots with deuterated water and analyzing by NMR for hydrolysis byproducts .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the reactivity of 2-octylzinc bromide in cross-coupling reactions?

- Methodological Answer : Solvent polarity affects the stability of the organozinc species. Polar aprotic solvents (e.g., THF, DMF) stabilize the zinc center but may slow transmetallation. Nonpolar solvents (e.g., toluene) enhance electrophilic reactivity but increase precipitation risks. Temperature studies (e.g., 0°C to 60°C) reveal optimal ranges for specific coupling partners (e.g., aryl halides). Kinetic data should be collected via stopped-flow NMR or calorimetry to map activation barriers .

Q. What strategies resolve contradictions in reported catalytic activity of 2-octylzinc bromide in asymmetric synthesis?

- Methodological Answer : Discrepancies often arise from ligand effects, trace impurities, or solvent variations. Systematic studies should:

- Compare ligand systems (e.g., chiral diamines vs. phosphines) .

- Analyze batch-to-batch variability using ICP-MS for trace metal contaminants.

- Replicate reactions under strictly controlled conditions (e.g., moisture levels <10 ppm) .

- Publish full experimental details (e.g., syringe pump rates, mixing efficiency) to ensure reproducibility .

Q. How can computational modeling predict the stability and reactivity of 2-octylzinc bromide in complex reaction environments?

- Methodological Answer : Density functional theory (DFT) calculations model the Zn–C bond dissociation energy and transition states for transmetallation. Solvent effects are incorporated via continuum solvation models (e.g., SMD). For example, simulations of Zn–C vibrational frequencies can validate experimental FTIR data. Collaborative workflows (e.g., combining Gaussian and ORCA software) improve accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.